2-Isopropoxyphenol-d7 as a Metabolite of Propoxur: An In-depth Technical Guide
2-Isopropoxyphenol-d7 as a Metabolite of Propoxur: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 2-isopropoxyphenol (B44703) as a primary metabolite of the carbamate (B1207046) insecticide propoxur (B1679652). It details the metabolic pathways, presents quantitative data on metabolite distribution, and offers detailed experimental protocols for the analysis of propoxur and its metabolites, with a specific focus on the use of 2-isopropoxyphenol-d7 as an internal standard.
Introduction to Propoxur and its Metabolism
Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a widely used carbamate insecticide that exerts its neurotoxic effects by inhibiting acetylcholinesterase. The metabolism of propoxur is a critical area of study in toxicology and drug development, as it determines the detoxification and elimination of the compound from the body. The primary metabolic pathways involve hydrolysis of the carbamate ester bond and oxidation of the aromatic ring and the N-methyl group, primarily mediated by cytochrome P450 (CYP) enzymes. One of the major metabolites formed through hydrolysis is 2-isopropoxyphenol (IPP). Due to its significance as a biomarker of propoxur exposure, accurate quantification of 2-isopropoxyphenol in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as 2-isopropoxyphenol-d7, is the gold standard for achieving the necessary accuracy and precision in quantitative analysis by mass spectrometry.
Metabolic Pathways of Propoxur
The biotransformation of propoxur occurs primarily in the liver and involves several key enzymatic reactions. The metabolic fate of propoxur has been studied in various species, including rats, humans, and insects.[1]
The main metabolic pathways are:
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Hydrolysis: The ester linkage of propoxur is hydrolyzed by carboxylesterases to yield 2-isopropoxyphenol and N-methylcarbamic acid. The latter is unstable and decomposes to methylamine (B109427) and carbon dioxide. 2-isopropoxyphenol is a major metabolite and a key biomarker of propoxur exposure.
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Hydroxylation: The aromatic ring and the N-methyl group of propoxur can undergo hydroxylation, catalyzed by cytochrome P450 monooxygenases. This results in the formation of metabolites such as 5-hydroxypropoxur and N-hydroxymethylpropoxur.
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O-dealkylation: The isopropoxy group can be dealkylated to form 2-hydroxyphenyl-N-methylcarbamate.
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Conjugation: The hydroxylated metabolites, including 2-isopropoxyphenol, can undergo phase II conjugation reactions, primarily with glucuronic acid and sulfate, to form more water-soluble compounds that are readily excreted in the urine.
The following diagram illustrates the primary metabolic pathways of propoxur.
Quantitative Data on Propoxur Metabolism
The distribution of propoxur and its metabolites can vary depending on the species, dose, and route of administration. The following tables summarize quantitative data from various studies.
Table 1: Excretion of Propoxur and Metabolites in Rats
| Compound | Percentage of Administered Dose in Urine (16 hours) | Reference |
| Total Radioactivity | ~60% | [1] |
| Volatile Compounds (CO2 and acetone) | 20-25% | [1] |
Table 2: In Vitro Metabolism of Propoxur in Rat Liver Microsomes
| Metabolite | Formation Observed | Reference |
| 2-Isopropoxyphenol | Yes | [1] |
| 2-Hydroxyphenyl-N-methylcarbamate | Yes | [1] |
| 5-Hydroxypropoxur | Yes | [1] |
| N-Hydroxymethylpropoxur | Yes | [1] |
Table 3: Percutaneous Absorption and Excretion of Propoxur
| Species | Dose | Percentage of Applied Dose Excreted in Urine (24 hours) | Potential Absorbed Dose | Reference |
| Human | 150 µg/cm² | ~6% | 23 µg/cm² | [2] |
| Rat | 150 µg/cm² | ~21% | 88 µg/cm² | [2] |
Experimental Protocols
Accurate quantification of propoxur and its metabolites is crucial for toxicological and pharmacokinetic studies. The use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like 2-isopropoxyphenol-d7 is the preferred approach.
General Workflow for Sample Analysis
The following diagram outlines a typical workflow for the analysis of propoxur and its metabolites in biological samples.
Detailed GC-MS Protocol for 2-Isopropoxyphenol Analysis
This protocol is a composite based on established methods for the analysis of phenolic compounds in biological matrices.
1. Sample Preparation and Extraction:
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To 1 mL of urine or plasma, add 50 µL of a known concentration of 2-isopropoxyphenol-d7 in methanol (B129727) as the internal standard.
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Add 100 µL of concentrated hydrochloric acid to hydrolyze any conjugated metabolites.
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Incubate the sample at 60°C for 1 hour.
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After cooling, perform a liquid-liquid extraction with 5 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:1, v/v).
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Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
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Reconstitute the dried extract in 50 µL of pyridine.
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Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
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Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Instrumental Analysis:
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Gas Chromatograph: Agilent 7890B GC or equivalent.
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Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
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Injector Temperature: 250°C.
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Injection Volume: 1 µL in splitless mode.
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Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
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Mass Spectrometer: Agilent 5977B MSD or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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2-Isopropoxyphenol-TMS: Monitor ions such as m/z 224 (molecular ion) and 209.
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2-Isopropoxyphenol-d7-TMS: Monitor ions such as m/z 231 (molecular ion) and 216.
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4. Quantification:
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Construct a calibration curve by analyzing standards of 2-isopropoxyphenol at different concentrations, each containing the same amount of 2-isopropoxyphenol-d7.
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Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
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Determine the concentration of 2-isopropoxyphenol in the samples from the calibration curve.
Detailed LC-MS/MS Protocol for 2-Isopropoxyphenol Analysis
This protocol is a composite based on established methods for the analysis of phenolic compounds in biological matrices.
1. Sample Preparation and Extraction:
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To 100 µL of urine or plasma, add 20 µL of a known concentration of 2-isopropoxyphenol-d7 in methanol as the internal standard.
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Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia in acetate buffer (pH 5.0) to hydrolyze conjugated metabolites.
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Incubate at 37°C for 4 hours.
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Perform a solid-phase extraction (SPE) using a C18 cartridge.
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Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
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Load the sample onto the cartridge.
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Wash the cartridge with 3 mL of 5% methanol in water.
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Elute the analytes with 3 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Analysis:
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Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
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Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with 5% B, hold for 0.5 min, increase to 95% B over 4 min, hold for 1 min, and then return to initial conditions and equilibrate for 2 min.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 5 µL.
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Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
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Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
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Gas Temperature: 300°C.
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Gas Flow: 8 L/min.
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Nebulizer Pressure: 35 psi.
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Sheath Gas Temperature: 350°C.
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Sheath Gas Flow: 11 L/min.
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Capillary Voltage: 3500 V.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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2-Isopropoxyphenol: Precursor ion m/z 151.1 -> Product ions (e.g., m/z 109.1, 91.1).
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2-Isopropoxyphenol-d7: Precursor ion m/z 158.1 -> Product ions (e.g., m/z 116.1, 98.1).
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3. Quantification:
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Construct a calibration curve by analyzing standards of 2-isopropoxyphenol at different concentrations, each containing the same amount of 2-isopropoxyphenol-d7.
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Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
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Determine the concentration of 2-isopropoxyphenol in the samples from the calibration curve.
Conclusion
The analysis of 2-isopropoxyphenol as a metabolite of propoxur is a critical component of toxicological assessment and exposure monitoring. The use of deuterated internal standards, such as 2-isopropoxyphenol-d7, in conjunction with sensitive analytical techniques like GC-MS and LC-MS/MS, provides the accuracy and reliability required for robust quantitative analysis. The detailed protocols and metabolic information provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug metabolism, toxicology, and environmental health.
